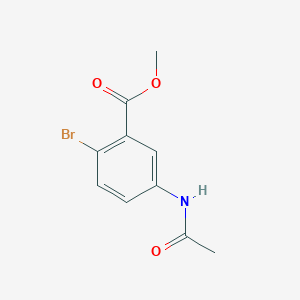

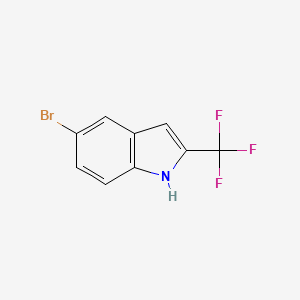

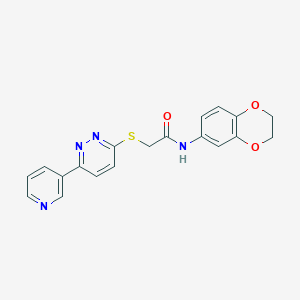

![molecular formula C17H17FN6O B2811063 (4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946343-85-7](/img/structure/B2811063.png)

(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a member of the pteridine family and has been found to have a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Novel Fluorogenic Amine for Assay Development

The compound 4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a potentially useful fluorogenic amine, exemplifies the broader class of fluorophenyl compounds in scientific research. It has been applied as a substrate for microdetermination assays, such as chymotrypsin assays, highlighting its utility in biochemical analysis and enzyme activity measurement (Sato, Miyakawa, & Kanaoka, 1984).

Electrophilic Amination for Organic Synthesis

Electrophilic amination involving fluorophenol derivatives, as seen with the amination of 4-fluorophenol, demonstrates the role of such compounds in organic synthesis. This process includes the complete removal of the fluorine atom, showcasing the compound's versatility in chemical transformations and the synthesis of complex organic molecules (Bombek, Požgan, Kočevar, & Polanc, 2004).

Radiosensitizing Agents for Cancer Therapy

Research on phenylpyrimidine derivatives, including those related to fluorophenyl compounds, has identified their potential as radiosensitizers in cancer therapy. These compounds can enhance the effectiveness of radiotherapy by inducing cell cycle arrest and apoptosis in cancer cells, offering a novel approach to improving cancer treatment outcomes (Jung et al., 2019).

Exploring Biologically Active Pteridines

The synthesis of biologically active pteridines, including derivatives of pteridin-4-ylamine, has contributed to the understanding of their biological activities. These compounds' interactions with amino acids and other biochemical entities offer insights into new therapeutic agents' development and the study of biochemical pathways (Sugimoto, Shibata, Matsuura, & Nagatsu, 1979).

Propiedades

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGWCLSMOGAHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)